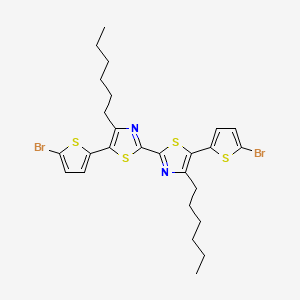
5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole
Overview
Description
5,5’-Bis(5-bromothiophen-2-yl)-4,4’-dihexyl-2,2’-bithiazole is a complex organic compound that belongs to the class of bithiazole derivatives. This compound is characterized by its unique structure, which includes two bromothiophene units and two hexyl chains attached to a bithiazole core. The presence of bromine atoms and hexyl chains imparts specific chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(5-bromothiophen-2-yl)-4,4’-dihexyl-2,2’-bithiazole typically involves multiple steps, starting with the preparation of the bromothiophene units. One common method involves the bromination of thiophene using N-bromosuccinimide (NBS) in an organic solvent such as N,N-dimethylformamide (DMF) . The brominated thiophene is then coupled with a bithiazole core through a series of reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(5-bromothiophen-2-yl)-4,4’-dihexyl-2,2’-bithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
5,5’-Bis(5-bromothiophen-2-yl)-4,4’-dihexyl-2,2’-bithiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: It can be used in the development of biosensors and bioelectronic devices due to its conductive properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 5,5’-Bis(5-bromothiophen-2-yl)-4,4’-dihexyl-2,2’-bithiazole involves its interaction with various molecular targets and pathways. The bromothiophene units can participate in π-π stacking interactions, while the hexyl chains provide solubility and flexibility. These properties enable the compound to integrate into polymer matrices and electronic devices, enhancing their performance.
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: A simpler analogue with two bromine atoms and no hexyl chains.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A related compound used in photocatalytic applications.
Pentathiophene and Diketopyrrolopyrrole Polymers: These compounds are used in organic electronics and have similar conductive properties.
Uniqueness
5,5’-Bis(5-bromothiophen-2-yl)-4,4’-dihexyl-2,2’-bithiazole is unique due to its combination of bromothiophene units and hexyl chains, which provide a balance of electronic properties and solubility. This makes it particularly suitable for applications in organic electronics and optoelectronics, where both conductivity and processability are crucial.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-[5-(5-bromothiophen-2-yl)-4-hexyl-1,3-thiazol-2-yl]-4-hexyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Br2N2S4/c1-3-5-7-9-11-17-23(19-13-15-21(27)31-19)33-25(29-17)26-30-18(12-10-8-6-4-2)24(34-26)20-14-16-22(28)32-20/h13-16H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQTTMNCCLOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)C3=CC=C(S3)Br)CCCCCC)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Br2N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694825 | |
| Record name | 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853722-91-5 | |
| Record name | 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



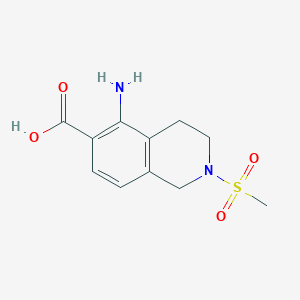

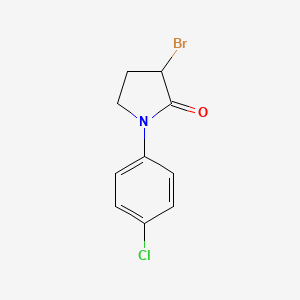
amine hydrochloride](/img/structure/B1441446.png)
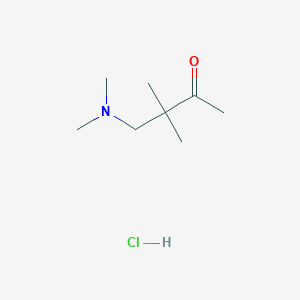
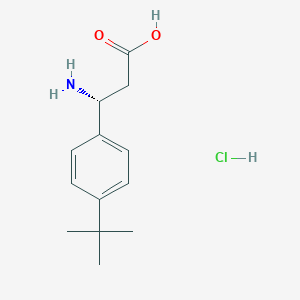

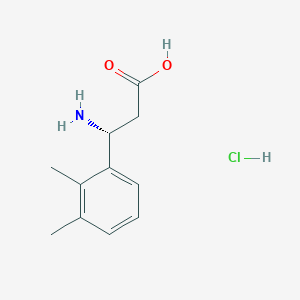
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

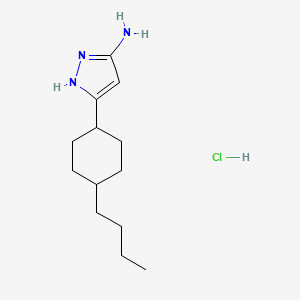
![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)

